Antipain
Overview
Description
Antipain is an oligopeptide isolated from actinomycetes and used in biochemical research as a protease inhibitor of trypsin and papain . It was discovered in 1972 and was the first natural peptide found that contained a ureylene group . Antipain can aid in the prevention of coagulation in blood .
Synthesis Analysis
Antipain is isolated from various Streptomycetes and Actinomycetes species . A new antipain analog, antipain Y, was identified in the culture medium of Streptomyces sp. MJ218-CF4 . The absolute configuration of antipain Y was determined through hydrolysis, yielding the corresponding arginine, tyrosine, and valine .
Molecular Structure Analysis
The molecular structure of Antipain involves the formation of a hemicetal adduct between the aldehyde group of the inhibitor and the active serine of the proteinase .
Chemical Reactions Analysis
Antipain inhibits several serine proteases, including trypsin and mast cell tryptase . It also inhibits the release of neurotransmitters from rat dorsal root ganglion neurons .
Physical And Chemical Properties Analysis
Antipain is a serine and cysteine reversible protease inhibitor . It has a molecular weight of 604.71 . It is soluble in water, methanol, and DMSO . Stock solutions of 10mM in water or buffer are stable for 1 week at 4ºC, 1 month at -20ºC .
Scientific Research Applications
Cytotoxic Effects on Cells
- Xeroderma Pigmentosum Cells Sensitivity : Antipain showed a significant cytotoxic effect on xeroderma pigmentosum cells but did not affect DNA repair processes in these cells or normal cells, as evidenced by little effect on UV-induced sister chromatid exchanges (Ishizaki, Yagi, & Takebe, 1980).
Protease Inhibition and Oncogene Suppression
- Suppression of H-ras Oncogene in NIH3T3 Cells : Antipain inhibited the transformation of NIH3T3 cells by the activated H-ras oncogene, suggesting a decrease in oncogene expression and a potential role in cancer research (Cox, Motz, Troll, & Garte, 1991).
Radiation Transformation Suppression
- Inhibition of Radiation-Induced Transformation : Antipain was effective in suppressing radiation-induced oncogenic transformation in mouse C3H10T 1/2 cells, suggesting its role in processes linked to carcinogenesis and radiation therapy (Kennedy & Little, 1981).
Inhibition of Leishmania Growth
- Antileishmanial Properties : Antipain effectively inhibited the growth of Leishmania mexicana mexicana amastigotes, offering insights into potential applications in parasitology and infectious disease research (Coombs & Baxter, 1984).
Impact on Protein Expression
- Reduction of c-myc Expression : Treatment with antipain resulted in reduced c-myc expression in proliferating irradiated and nonirradiated C3H 10T1/2 cells, indicating its potential for studying gene expression regulation (Chang, Billings, & Kennedy, 1985).
Applications in Cryopreservation
- Synergistic Effect with Trehalose in Semen Cryopreservation : A study showed that antipain, combined with trehalose, significantly improved the post-thaw quality of ram semen, highlighting its application in reproductive biology and cryopreservation (Akhtarshenas et al., 2018).
Miscellaneous Applications
- Albumin Secretion in Hepatoma Cells : Antipain was observed to reduce albumin secretion in hepatoma cell cultures by fifty percent without affecting total protein synthesis, suggesting its utility in studies of protein metabolism and liver disease (Algranati & Sabatini, 1979).
- Inhibition of Uterine Peroxidase Activity : Antipain restricted peroxidase activity and uterine development in mice, offering insights into its effects on reproductive physiology and enzyme inhibition (Katz, Troll, Genunchi, & Levitz, 1978).
Future Directions
The potential therapeutic strategies for neuropathic pain (NP) treatment based on clinical trials registered on ClinicalTrials.gov were explored . The treatment of NP is mainly dominated by drug therapy, and physical means have become increasingly popular . Novel drug targets, new implications of conventional medicine, and novel physical means can serve as promising strategies for the treatment of NP .
properties
IUPAC Name |
(2S)-2-[[(2S)-5-(diaminomethylideneamino)-1-[[(2S)-1-[[(2S)-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxopentan-2-yl]carbamoylamino]-3-phenylpropanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H44N10O6/c1-16(2)21(23(40)34-18(15-38)10-6-12-32-25(28)29)37-22(39)19(11-7-13-33-26(30)31)35-27(43)36-20(24(41)42)14-17-8-4-3-5-9-17/h3-5,8-9,15-16,18-21H,6-7,10-14H2,1-2H3,(H,34,40)(H,37,39)(H,41,42)(H4,28,29,32)(H4,30,31,33)(H2,35,36,43)/t18-,19-,20-,21-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SDNYTAYICBFYFH-TUFLPTIASA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)NC(CCCN=C(N)N)C=O)NC(=O)C(CCCN=C(N)N)NC(=O)NC(CC1=CC=CC=C1)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H](C(=O)N[C@@H](CCCN=C(N)N)C=O)NC(=O)[C@H](CCCN=C(N)N)NC(=O)N[C@@H](CC1=CC=CC=C1)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H44N10O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40958733 | |
Record name | Antipain | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40958733 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
604.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Antipain | |
CAS RN |
37691-11-5 | |
Record name | Antipain | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037691115 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Antipain | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB15251 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Antipain | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40958733 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N2-[[(1-carboxyphenethyl)amino]carbonyl]-L-arginyl-N-[4-[(aminoiminomethyl)amino]-1-formylbutyl]-L-valinamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.048.738 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | ANTIPAIN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/47V479BE6L | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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